molecular formula C21H19N3O4 B605096 Sabizabulin CAS No. 1332881-26-1

Sabizabulin

Cat. No.: B605096
CAS No.: 1332881-26-1
M. Wt: 377.4 g/mol
InChI Key: WQGVHOVEXMOLOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Sabizabulin involves several steps, starting with the preparation of the indole and imidazole derivatives. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods focus on optimizing the yield and purity of this compound through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Sabizabulin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, which can alter the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacokinetics

Sabizabulin is not a substrate of P-glycoprotein, which is significant as overexpression of this protein can lead to resistance against conventional cancer therapies such as taxanes. Its oral bioavailability allows for convenient administration in clinical settings .

Clinical Trials Overview

This compound has been evaluated in multiple clinical trials for its efficacy in treating hospitalized patients with moderate to severe COVID-19 at high risk for acute respiratory distress syndrome (ARDS). A notable Phase 3 trial demonstrated a statistically significant reduction in mortality rates among patients treated with this compound compared to those receiving a placebo.

Key Findings

  • Mortality Reduction : The Phase 3 study reported a 55.2% relative reduction in deaths (p=0.0042) among patients treated with this compound .
  • Days in ICU : Patients receiving this compound spent 43% fewer days in the intensive care unit compared to the placebo group (p=0.0013) .
  • Mechanical Ventilation : There was a 49% relative reduction in days on mechanical ventilation (p=0.0013) .
  • Safety Profile : this compound was well tolerated, with lower incidences of adverse events compared to placebo .

Data Summary Table

EndpointThis compound GroupPlacebo GroupRelative Reduction (%)p-value
Mortality Rate (Day 60)20.2%45.1%55.2%0.0042
Days in ICUReduced by 43%--0.0013
Days on Mechanical VentilationReduced by 49%--0.0013
Days in HospitalReduced by 26%--0.0277

Treatment of Castration-Resistant Prostate Cancer

This compound is also being investigated for its potential efficacy against castration-resistant prostate cancer. Initial studies indicate promising outcomes regarding tumor response and safety.

Clinical Insights

In early-phase trials, chronic oral dosing of this compound showed preliminary antitumor activity, suggesting its potential as a viable treatment option for patients with advanced prostate cancer . The favorable safety profile observed supports further investigation into its long-term use.

Case Study: COVID-19 Treatment Efficacy

In a multicenter randomized controlled trial involving 204 patients , the results indicated that this compound significantly improved survival rates among those at high risk for ARDS:

  • Patient Demographics : The study included patients aged 40-80 years with moderate to severe COVID-19.
  • Treatment Regimen : Participants received either 9 mg of this compound daily or placebo for up to 21 days .

The trial was halted early due to clear efficacy signals, highlighting this compound's potential as a critical intervention during the pandemic .

Case Study: Prostate Cancer Treatment

In ongoing studies focusing on castration-resistant prostate cancer, this compound has demonstrated:

  • Tumor Response Rates : Early results suggest that a significant proportion of patients exhibit tumor shrinkage.
  • Safety Monitoring : Adverse events were minimal, reinforcing the drug's tolerability over extended periods .

Comparison with Similar Compounds

Sabizabulin is unique compared to other similar compounds due to its dual antiviral and anti-inflammatory activities. Similar compounds include:

This compound’s oral bioavailability and ability to overcome P-glycoprotein-mediated resistance make it a promising alternative to these compounds .

Biological Activity

Sabizabulin, an orally bioavailable compound, has emerged as a significant agent in the treatment of various conditions, particularly in oncology and infectious diseases like COVID-19. Its primary mechanism involves disrupting microtubule dynamics, which is crucial for cell division and intracellular transport. This article delves into the biological activity of this compound, focusing on its efficacy in cancer treatment and its role in managing severe COVID-19.

This compound targets the colchicine binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption affects both rapidly dividing cancer cells and viral replication processes, making it a dual-action agent with anti-cancer and antiviral properties.

Key Mechanisms:

  • Microtubule Disruption : Prevents mitotic spindle formation, leading to cell cycle arrest.
  • Anti-inflammatory Effects : Reduces cytokine production, thereby mitigating inflammatory responses associated with viral infections.

Clinical Efficacy in Cancer Treatment

Recent studies have highlighted this compound's potential as an alternative to traditional taxanes in treating HER2+ breast cancer. The compound has demonstrated potent anti-proliferative effects with low nanomolar IC50 values.

In Vitro Studies

  • Cell Lines : this compound was tested on HER2+ breast cancer cell lines (e.g., BT474, SKBR3).
  • Results :
    • IC50 values ranged from 8 to 9 nM.
    • Induced apoptosis as evidenced by PARP and caspase-3 cleavage.
    • Inhibited colony formation significantly compared to control groups.

In Vivo Studies

  • Xenograft Models : this compound showed substantial tumor growth inhibition in both ER+/PR+/HER2+ and HER2+ metastatic patient-derived xenograft models.
  • Efficacy Comparison : Comparable anti-metastatic efficacy to paclitaxel but with lower toxicity and favorable oral bioavailability .

Clinical Trials for COVID-19

This compound has also been evaluated for its effectiveness in treating hospitalized patients with moderate to severe COVID-19. A Phase 3 clinical trial demonstrated significant reductions in mortality rates among patients treated with this compound compared to those receiving placebo.

Phase 3 Trial Results

  • Population : High-risk hospitalized adults.
  • Primary Endpoint : 55.2% reduction in deaths (20.2% mortality in this compound group vs. 45.1% in placebo).
  • Secondary Endpoints :
    • 43% reduction in ICU days.
    • 49% reduction in days on mechanical ventilation.
    • 26% reduction in overall hospital stay.
  • Safety Profile : this compound was well tolerated, with fewer adverse events compared to placebo .

Summary of Findings

Study TypeConditionKey Findings
In VitroBreast CancerLow nanomolar IC50; induces apoptosis
In VivoBreast CancerSignificant tumor growth inhibition
Phase 3 TrialCOVID-1955.2% reduction in mortality; favorable safety

Properties

IUPAC Name

[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-26-17-8-12(9-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-10-22-15-7-5-4-6-13(14)15/h4-11,22H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVHOVEXMOLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN=C(N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332881-26-1
Record name Sabizabulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332881261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Sabizabulin
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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